2-Methylimidazole

Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Compounds

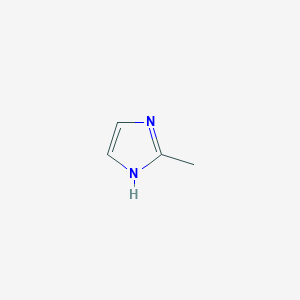

2-Methylimidazole belongs to the vast family of heterocyclic compounds, which are organic molecules containing a ring structure with at least two different elements. ontosight.ai More specifically, it is a derivative of imidazole, an aromatic heterocycle with two non-adjacent nitrogen atoms. ontosight.ai The interaction between dicarbonyl compounds, ammonia (B1221849), and aldehydes forms the basis for the synthesis of many nitrogen-containing heterocycles, including imidazoles. core.ac.uk The presence of the methyl group on the imidazole ring in this compound introduces steric hindrance and alters its electronic properties compared to the parent imidazole molecule. wikipedia.org This structural feature is crucial in its coordination chemistry and catalytic applications.

Significance in Modern Chemical, Materials, and Biological Sciences

The unique properties of this compound have established it as a compound of considerable interest across multiple scientific fields. ontosight.ai In chemistry, it serves as a vital intermediate in the synthesis of more complex molecules and as a ligand in the formation of metal complexes. ontosight.aiinnospk.com Its derivatives are particularly important in the pharmaceutical industry, forming the basis for various drugs, including antimicrobial and anti-inflammatory agents. ontosight.aisinobiochemistry.com

In materials science, this compound is a key component in the production of epoxy resins, where it acts as a hardener and accelerator, enhancing the mechanical strength and thermal resistance of the final polymer. innospk.comsinobiochemistry.com It is also a fundamental building block for a class of porous materials known as Zeolitic Imidazolate Frameworks (ZIFs), which have shown great promise in gas storage and separation. rsc.orgrsc.org Furthermore, it is used in the manufacturing of functional polymers and composites, finding applications in textile dyeing and the production of specialized foams. innospk.comsinobiochemistry.com

Evolution of Research Perspectives on this compound

Historically, research on this compound was primarily focused on its role as a precursor in the synthesis of pharmaceuticals, particularly nitroimidazole antibiotics like metronidazole (B1676534) and dimetridazole. wikipedia.orgsinobiochemistry.com However, the scope of research has expanded significantly over the years. The discovery of its utility as a ligand in coordination chemistry opened new avenues for investigation. wikipedia.org A major breakthrough was the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs), such as ZIF-8, which propelled it into the forefront of materials science research. rsc.org Current research continues to explore its potential in catalysis, both as an organocatalyst and as a ligand for transition-metal catalysts, as well as its application in the development of advanced materials with tailored properties. mdpi.comrsc.org The evolution of research highlights the compound's adaptability and enduring importance in addressing contemporary scientific challenges.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C4H6N2 | wikipedia.org |

| Molar Mass | 82.10 g/mol | wikipedia.org |

| Appearance | White or colorless solid | wikipedia.org |

| Melting Point | 142-145 °C | cspinet.org |

| Boiling Point | 267-270 °C | wikipedia.org |

| Solubility | Highly soluble in water and polar organic solvents | wikipedia.org |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference |

| 15N NMR | Chemical shift data available | nih.gov |

| Nuclear Quadrupole Resonance | Quadrupole coupling and spin-spin coupling constants determined | nih.gov |

| Infrared (IR) Spectroscopy | Used to characterize molecular structure | researchgate.net |

| X-ray Diffraction | Crystal structure determined to be orthorhombic, space group P212121 | chemicalbook.com |

Established Synthetic Methodologies for this compound

| Synthetic Method | Description | Reference |

| Debus-Radziszewski Reaction | Condensation of glyoxal (B1671930), ammonia, and acetaldehyde (B116499). | wikipedia.orgcore.ac.uk |

| Dehydrogenation | Dehydrogenation of 2-methylimidazoline. | chemicalbook.com |

| From Ethylene Diamine and Acetic Acid | Reaction in the presence of an alumina-platinum catalyst. | google.com |

| Hydrogenation of 2-imidazolecarboxaldehyde | A greener route using a Pd-impregnated Al-Ti mixed oxide catalyst. | rsc.org |

Applications of this compound

| Application Area | Specific Use | Reference |

| Pharmaceuticals | Precursor to nitroimidazole antibiotics (e.g., metronidazole). | wikipedia.orgsinobiochemistry.com |

| Materials Science | Hardener/accelerator for epoxy resins. | innospk.comsinobiochemistry.com |

| Coordination Chemistry | Ligand for metal complexes. | wikipedia.org |

| Metal-Organic Frameworks (MOFs) | Building block for ZIF-8. | rsc.orgrsc.org |

| Catalysis | Organocatalyst and ligand in transition-metal catalysis. | mdpi.comrsc.org |

| Polymers and Composites | Component in various polymers, adhesives, and coatings. | innospk.comcspinet.org |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBGSDVWAMZHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022107 | |

| Record name | 2-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid, Solid; [HSDB] Colorless solid; [NTP] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

267 °C | |

| Record name | 2-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol | |

| Record name | 2-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

693-98-1 | |

| Record name | 2-Methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0049Z45LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144 °C | |

| Record name | 2-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Methylimidazole

Classical and Contemporary Synthetic Routes for 2-Methylimidazole

Debus-Radziszewski Synthesis and Mechanistic Insights.core.ac.ukexsyncorp.commdpi.comwikipedia.org

The Debus-Radziszewski synthesis is a well-established and commercially utilized method for producing imidazoles. exsyncorp.comscribd.com It involves a multicomponent reaction where a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) condense to form the imidazole (B134444) ring. mdpi.comslideshare.net For the synthesis of this compound, the specific reactants are glyoxal (B1671930), acetaldehyde (B116499), and ammonia. core.ac.ukexsyncorp.com

The core of the Debus-Radziszewski synthesis for this compound lies in the reaction between glyoxal (the α-dicarbonyl compound), acetaldehyde (the aldehyde), and two equivalents of ammonia. core.ac.ukexsyncorp.comscribd.com This condensation reaction is the most accessible method for producing high-quality this compound with a respectable yield. google.com The reaction is typically carried out in an aqueous solution. rsc.org

The precise mechanism of the Debus-Radziszewski synthesis has been a subject of investigation, with several proposed pathways and intermediates. One view suggests a two-stage process where glyoxal first reacts with two molecules of ammonia to form a diimine intermediate. This diimine then condenses with acetaldehyde to form the final this compound product. scribd.com

However, more recent and detailed quantum-chemical and experimental studies propose a more complex mechanism. These studies suggest that the reaction proceeds through a series of acyclic and cyclic intermediates. rsc.orgresearchgate.net The most favorable pathway, both thermodynamically and kinetically, involves the condensation of amine intermediates rather than imine structures. rsc.orgresearchgate.net

The initial steps likely involve the separate reactions of acetaldehyde with ammonia and glyoxal with ammonia. core.ac.uk The reaction of acetaldehyde with ammonia can form intermediates like 2,4,6-trimethyl-1,3,5-hexahydrotriazine. core.ac.uk The interaction of glyoxal with ammonia can produce various C-N oligomers containing imidazole rings. core.ac.uk

A key finding from mechanistic studies is that the selectivity towards this compound is enhanced by the successive mixing of acetaldehyde with ammonia to form hydroxyamine intermediates, which then react with glyoxal. rsc.orgresearchgate.net The rate-limiting step is believed to be the cyclization stage, which involves an intramolecular attack by an amino group on a carbon atom bonded to a hydroxyl group, leading to the release of a water molecule. rsc.org Subsequent dehydration steps result in a cyclic diazine, and an intramolecular proton migration completes the formation of the this compound ring. rsc.org

Two potential pathways, A and B, have been proposed: ijrpr.com

Pathway A: Acetaldehyde and an amine (derived from ammonia) react to form a protonated aldimine. This aldimine then reacts with ammonia to create a diamino intermediate, which in turn reacts with glyoxal to form the imidazole ring. ijrpr.com

Pathway B: Ammonia reacts with glyoxal to form an aminoalcohol intermediate. This intermediate then reacts with the protonated aldimine, leading to the formation of the five-membered ring. ijrpr.com

A common intermediate mentioned in some literature is glyoxal ethyline. google.com

Interaction of α-Dicarbonyl Compounds, Ammonia, and Aldehydes (e.g., Glyoxal, Acetaldehyde)

Optimization of Synthesis Conditions and Yield Enhancement.google.comnih.govacs.org

Significant efforts have been made to optimize the synthesis of this compound to improve yield and product purity. Key parameters that are manipulated include reactant ratios, temperature, reaction time, and the purity of starting materials.

One patented method emphasizes using a 25% ammonia solution and mixing it with acetaldehyde at a controlled temperature of 0–5 °C. google.com Subsequently, purified glyoxal is added at a temperature not exceeding 60 °C. google.com The reaction is then conducted at 90–95 °C for 3 hours with a specific molar ratio of ammonia to acetaldehyde to glyoxal of 2:1:1. google.com This method claims a high yield and simplified purification process. google.com Another approach involves using pure acetaldehyde instead of an aqueous solution to reduce evaporation energy consumption and wastewater. google.com

The order of reagent addition has also been found to be crucial. Experimental studies have confirmed that the most favorable pathway for this compound formation occurs through the interaction of amine intermediates. rsc.org Specifically, the selectivity of the reaction is improved by first mixing acetaldehyde with ammonia to form hydroxyamine products, which then react with glyoxal. rsc.orgresearchgate.net

The table below summarizes some of the optimized conditions found in various studies:

| Parameter | Optimized Condition | Outcome | Reference |

| Reactant Ratio (Ammonia:Acetaldehyde:Glyoxal) | 2:1:1 | High yield and product quality | google.com |

| Initial Mixing Temperature (Acetaldehyde & Ammonia) | 0–5 °C | Controlled reaction | google.com |

| Glyoxal Addition Temperature | Not exceeding 60 °C | Controlled reaction | google.com |

| Reaction Temperature | 90–95 °C | Efficient reaction | google.com |

| Reaction Time | 3 hours | Completion of reaction | google.com |

| Reactant Form | Pure Acetaldehyde | Reduced energy consumption and waste | google.com |

| Order of Addition | Acetaldehyde + Ammonia, then Glyoxal | Increased selectivity | rsc.orgresearchgate.net |

| Catalyst (for ZIF-8 synthesis) | Zinc Nitrate (B79036) to this compound ratio of 1:2 | Optimum nanoparticle size | nih.gov |

| Solvent (for ZIF-8 synthesis) | Methanol (B129727) | Optimum for ZIF-8 nanoparticle synthesis | nih.govresearchgate.net |

| Temperature (for ZIF-8 synthesis) | 50 °C | Optimum for ZIF-8 nanoparticle synthesis | nih.govresearchgate.net |

This table presents a selection of optimized conditions for the synthesis of this compound and related materials like ZIF-8, for which this compound is a key component.

Novel Synthetic Strategies for this compound and its Derivatives (e.g., N-substituted derivatives).sid.irrsc.orgrsc.orgresearchgate.net

Beyond the classical Debus-Radziszewski method, novel synthetic routes for this compound and its derivatives have been developed.

A green and novel single-step hydrogenation of 2-imidazolecarboxaldehyde to this compound has been reported. rsc.org This method utilizes a Pd-impregnated Al-Ti mixed oxide catalyst and avoids the use of hazardous chemicals like acetonitrile (B52724) and aryl-halides, which are common in other routes. rsc.org The reaction proceeds with high conversion (>99%) and selectivity (95%) at 140 °C and 10 atm H2 pressure. rsc.org

The synthesis of N-substituted this compound derivatives is also an active area of research. These derivatives are often prepared by reacting this compound with various electrophiles. For instance, N-substituted heteroaromatic compounds related to clotrimazole (B1669251) have been synthesized by reacting this compound with different trityl chlorides. sid.ir Another approach involves reacting 1-chloromethyl-2-methylimidazole with appropriate phenols and amines to create aryloxy and aminomethylimidazole derivatives. researchgate.net The synthesis of N-phenacylimidazoles has been achieved by reacting this compound with aryl γ-haloalkylketones. researchgate.net

Furthermore, a modified Debus-Radziszewski synthesis can be used to produce N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine. This has been applied to the synthesis of 1,3-dialkylimidazolium ionic liquids. rsc.org

Mechanistic Investigations of this compound Formation

Detailed mechanistic investigations, combining quantum chemical calculations and experimental techniques like NMR spectroscopy, have provided deeper insights into the formation of this compound. core.ac.ukrsc.org These studies have moved beyond the simplified diimine condensation model to a more nuanced understanding of the reaction pathway.

The formation of this compound is understood to proceed through a network of successive intermediates with both acyclic and cyclic structures. rsc.orgresearchgate.net The most energetically favorable route involves the condensation of amine intermediates. rsc.orgresearchgate.net

Key findings from these investigations include:

The importance of the order of reagent mixing: The highest selectivity for this compound is achieved when acetaldehyde and ammonia are allowed to react first to form hydroxyamine products before the addition of glyoxal. rsc.orgresearchgate.net

The rate-limiting step: The cyclization of a precyclic intermediate via an intramolecular SN2 attack by an amino group is the slowest step in the reaction sequence. rsc.org

The final steps: Following cyclization, a series of dehydration steps lead to a cyclic diazine. The final step is an intramolecular proton migration from a tertiary carbon to a nitrogen atom, which results in the aromatic this compound ring. rsc.org

These mechanistic studies not only provide a fundamental understanding of the reaction but also offer a basis for further optimization and the development of more efficient synthetic protocols.

Theoretical and Experimental Elucidation of Reaction Mechanisms

The formation of this compound from glyoxal, acetaldehyde, and ammonia in an aqueous solution is a multi-step process involving several acyclic and cyclic intermediates. rsc.orgresearchgate.net Quantum chemical calculations, combined with experimental data from techniques like NMR spectroscopy, have been instrumental in mapping the reaction pathways. core.ac.uk

The most thermodynamically and kinetically favorable route for the formation of the imidazole ring is through the condensation of amine intermediates, rather than imine structures. rsc.org The reaction proceeds through the formation of hydroxyamine products from the initial mixing of acetaldehyde and ammonia, which then interact with glyoxal. rsc.orgresearchgate.net A crucial aspect of the mechanism is the cyclization step. This involves an intramolecular S_N2 attack by an amino group of a precyclic intermediate on a carbon atom bonded to a hydroxyl group, leading to the release of a water molecule. rsc.org Subsequent stepwise dehydration of the resulting cyclic diazine and an intramolecular proton migration from the tertiary carbon to a nitrogen atom completes the formation of the this compound ring. rsc.org

Kinetic and Thermodynamic Regularities of Formation Processes

The synthesis of this compound is a thermodynamically favorable process, with the final product residing in a significant energy minimum. researchgate.net For instance, the interaction of acetaldehyde and ammonia to form an acetaldehyde ammonia trimer, a key intermediate, has a Gibbs free energy change of -53.5 kcal/mol. researchgate.net The subsequent reaction of this trimer with glyoxal leads to the formation of this compound.

| Parameter | Value | Conditions |

| Rate Constant | 0.8 x 10⁻⁴ s⁻¹ | Reaction of glyoxal and acetaldehyde-ammonia trimer (0.6 mol/l each) in aqueous solution. |

| Initial Product Formation Rate | 0.83 x 10⁻⁴ mol l⁻¹ s⁻¹ | Reaction of glyoxal and acetaldehyde-ammonia trimer (0.6 mol/l each) in aqueous solution. |

| Initial Reagent Consumption Rate | 1.14 x 10⁻⁴ mol l⁻¹ s⁻¹ | Reaction of glyoxal and acetaldehyde-ammonia trimer (0.6 mol/l each) in aqueous solution. |

| Reaction Order | 1 | Reaction of glyoxal and acetaldehyde-ammonia trimer in aqueous solution. |

| Activation Energy (Cyclization) | 13.6 kcal mol⁻¹ | For the hydrogenation of the intermediate 1H-imidazole-2-methanol to this compound. |

| Yield | 90% | Molar ratio of ammonia:acetaldehyde:glyoxal = 2:1:1 at 90-95°C for 3 hours. google.com |

| Yield | 85% | Reaction of 40% aqueous glyoxal, acetaldehyde, and 20% aqueous ammonia at 80°C for 2 hours. google.com |

Role of Specific Reactants and Solvation Effects in Reaction Pathways

The order of mixing the reactants plays a crucial role in the selective formation of this compound. rsc.org Experimental studies have confirmed that the most effective pathway involves the initial reaction of acetaldehyde with ammonia to form hydroxyamine intermediates, which then react with glyoxal. rsc.orgresearchgate.net The use of an acetaldehyde-ammonia trimer as a synthetic equivalent for acetaldehyde and ammonia in the reaction with glyoxal has been a key strategy in kinetic studies. tsu.ru

Solvation effects, particularly from water and methanol, are significant in the reaction mechanism. researchgate.net The presence of solvent molecules, especially in the transition states, facilitates proton transfer through the formation of stable six- and eight-centered cycles, thereby lowering the activation barriers. researchgate.net For instance, including two water molecules in the transition state structures can decrease the Gibbs activation energy by 30–35 kcal mol⁻¹. researchgate.net Similarly, two methanol molecules can lower it by 34–37 kcal mol⁻¹. researchgate.net However, for the rate-limiting cyclization step, an increase in the number of explicit water or methanol molecules from one to two can surprisingly lead to an increase in the activation energy. researchgate.net

Formation of this compound in Complex Systems

Beyond targeted synthesis, this compound can also be formed as a byproduct in complex chemical environments, most notably through the Maillard reaction.

Maillard Reaction Pathways Leading to this compound

The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars, typically during the heating of food. researchgate.net This complex series of reactions can lead to the formation of various heterocyclic compounds, including this compound. researchgate.netnih.gov The formation of this compound in these systems involves α-dicarbonyl compounds like glyoxal and aldehydes such as acetaldehyde, with ammonia acting as the nitrogen source. researchgate.netnih.gov

Two primary pathways have been proposed for the formation of methylimidazoles in the Maillard reaction: researchgate.netnih.gov

An α-dicarbonyl compound reacts with one equivalent of ammonia to form a specific intermediate, while an aldehyde reacts with another equivalent of ammonia to form a second intermediate. These two intermediates then combine to generate the methylimidazole. researchgate.netnih.gov

An α-dicarbonyl compound reacts with two equivalents of ammonia to form an intermediate, which then reacts with an aldehyde to produce the final methylimidazole product. researchgate.netnih.gov

Comparative Analysis of this compound and 4-Methylimidazole (B133652) Formation

In many systems where both this compound (2-MI) and its isomer, 4-methylimidazole (4-MI), can be formed, the yield of 2-MI is often significantly lower. researchgate.net A proposed explanation for this discrepancy lies in the number of available formation pathways. researchgate.net It is suggested that this compound is generated via a single chemical reaction pathway, whereas 4-methylimidazole can be formed through two distinct chemical reaction pathways. researchgate.net

The precursors for 2-MI are typically glyoxal and acetaldehyde in the presence of ammonia. researchgate.net For 4-MI, the common precursors are methylglyoxal (B44143) and formaldehyde (B43269) with ammonia. researchgate.net Studies on Maillard reaction model systems have shown that the reaction of methylglyoxal and ammonia can produce significant amounts of 4-MI. researchgate.net The difference in the reactivity and stability of the various intermediates formed from these different precursors likely contributes to the observed differences in the final yields of the two isomers.

Coordination Chemistry of 2 Methylimidazole

2-Methylimidazole as a Ligand in Metal Complexes

The presence of a lone pair of electrons on the non-adjacent nitrogen atoms in the five-membered ring makes this compound a basic compound, enabling it to function effectively as a ligand. ontosight.ai The imine nitrogen is the primary site of coordination to metal ions. wikipedia.org Due to steric hindrance from the 2-methyl group, this compound is considered a somewhat bulky ligand, which can influence the geometry of the resulting metal complexes. wikipedia.orgwikipedia.org

This compound typically acts as a monodentate ligand, coordinating to metal ions through the pyridine-like nitrogen atom (N3). This interaction is primarily a sigma-donation, classifying it as a pure sigma-donor ligand. wikipedia.org The basicity of this compound is intermediate between that of pyridine (B92270) and ammonia (B1221849), influencing its ligand field strength. wikipedia.org In some instances, after deprotonation to form the 2-methylimidazolate anion, it can act as a bridging ligand, connecting two metal centers. wikipedia.orgwikipedia.org This bridging can lead to the formation of coordination polymers. wikipedia.org

While this compound itself does not typically form chelate rings due to its monodentate nature, it is frequently used in mixed-ligand systems where another ligand provides the chelating function. For instance, in complexes with iminodiacetate (B1231623), the iminodiacetate ligand chelates the metal ion, while this compound occupies other coordination sites. mdpi.com

As mentioned, the deprotonated form, 2-methylimidazolate, is an effective bridging ligand. This is a key feature in the structure of some coordination polymers, including the commercially important zeolitic imidazolate frameworks (ZIFs). wikipedia.org In these structures, the imidazolate ring bridges two metal ions, creating extended network structures.

Coordination Modes and Ligand Field Effects

Synthesis and Characterization of Metal-2-Methylimidazole Complexes

Complexes of this compound with various transition metals are typically synthesized by reacting a metal salt with the ligand in a suitable solvent. dergipark.org.trrsc.org The resulting complexes can be characterized by a range of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis. dergipark.org.trnih.gov

This compound forms complexes with a wide array of transition metal ions. For example, complexes with Co(II), Ni(II), and Cu(II) have been prepared and their spectral and magnetic properties studied. rsc.org The reaction of this compound with copper(II) salts and various acids has also been investigated. tsu.ruresearchgate.net Similarly, the synthesis and characterization of complexes with Cd(II) and Zn(II) have been reported, often highlighting the structural diversity that can be achieved. dergipark.org.trnih.govtandfonline.com Coordination polymers involving Mn(II), Fe(II), Co(II), and Ni(II) have been synthesized using this compound as a ligand, intercalated into metal nitroprussides. rsc.orgsemanticscholar.org

The coordination geometry around the metal center in this compound complexes is influenced by the metal ion, the stoichiometry, and the presence of other ligands. X-ray crystallography has revealed a variety of geometries. For instance, in a dimeric Cu(II) complex with 2,2'-dimethylglutarate as a co-ligand, the Cu(II) ion exhibits a distorted square planar geometry. dergipark.org.tr In contrast, a polymeric Cd(II) complex with the same ligands shows a distorted octahedral geometry around the Cd(II) ion. dergipark.org.tr

In a series of mixed-ligand copper(II) complexes with iminodiacetate, different coordination geometries were observed. mdpi.com These include a distorted octahedral geometry in [Cu(ida)(2-mim)(H₂O)₂], a distorted tetragonal pyramidal geometry in [Cu(ida)(2-mim)₂], and an elongated N₂O₄ octahedral environment in a chain coordination polymer, [Cu(ida)(2-mim)(H₂O)]n. mdpi.com The Jahn-Teller effect is often observed in Cu(II) complexes, leading to elongated axial bonds. mdpi.com Tetrahedral coordination has been observed in some Co(II) and Zn(II) complexes. nih.govrsc.orgrsc.org

Co-ligands play a crucial role in determining the final structure and properties of metal-2-methylimidazole complexes. The use of flexible dicarboxylate ligands like 2,2'-dimethylglutarate can lead to the formation of either discrete dimeric structures or extended polymeric chains, depending on the metal ion. dergipark.org.tr For example, with Cu(II), a dimeric complex is formed, while with Cd(II), a 1D polymeric structure is observed. dergipark.org.tr

The introduction of iminodiacetate as a co-ligand with Cu(II) and this compound results in a variety of structures depending on the reaction temperature. mdpi.com At lower temperatures, a monomeric complex is formed, which transforms into a one-dimensional coordination polymer and then a two-dimensional network as the temperature increases. mdpi.com The presence of sulfate (B86663) as a co-ligand can also influence the coordination environment, with the sulfate group itself potentially acting as a bridging ligand. researchgate.net

Data Tables

Table 1: Examples of Metal-2-Methylimidazole Complexes and their Coordination Geometries

| Metal Ion | Co-ligand | Complex Formula | Coordination Geometry | Reference |

| Cu(II) | 2,2'-dimethylglutarate | [Cu₂(μ-dmg)₂(2-meim)₄]∙5H₂O | Distorted Square Planar | dergipark.org.tr |

| Cd(II) | 2,2'-dimethylglutarate | {[Cd(μ-dmg)(2-meim)₂]∙H₂O}n | Distorted Octahedral | dergipark.org.tr |

| Cu(II) | Iminodiacetate | [Cu(ida)(2-mim)(H₂O)₂]∙H₂O | Distorted Octahedral | mdpi.com |

| Cu(II) | Iminodiacetate | [Cu(ida)(2-mim)₂]∙2H₂O | Distorted Tetragonal Pyramidal | mdpi.com |

| Co(II) | Chloride | (Mlz)₂CoCl₂ | Tetrahedral | rsc.org |

| Ni(II) | Chloride | (Mlz)₂NiCl₂ | Polymeric Octahedral | rsc.org |

| Zn(II) | Halides (Cl, Br, I) | [ZnX₂(2-MeIm)₂] | Distorted Tetrahedral | nih.gov |

| Co(II) | Trimesate | mDESY-1 | Tetrahedral | rsc.orgrsc.org |

Structural Analysis of Coordination Geometries (e.g., Distorted Octahedral, Square Planar, Tetragonal Pyramidal)

Supramolecular Assembly and Intermolecular Interactions in Metal-2-Methylimidazole Systems

The construction of intricate supramolecular architectures in metal-2-methylimidazole complexes is largely directed by a variety of non-covalent interactions. These interactions, including hydrogen bonding, π-stacking, and other van der Waals forces, play a crucial role in the stabilization and ultimate dimensionality of the resulting structures. dergipark.org.trdergipark.org.tr

Hydrogen bonding is a predominant force in the crystal packing of metal-2-methylimidazole complexes. Classical N–H···N hydrogen bonds can link this compound molecules to form infinite chains. researchgate.net In coordination complexes, these interactions extend to involve other ligands and solvent molecules. For instance, in a cadmium-2-methylimidazole complex, hydrogen bonding between the carboxylate oxygen atom of a 2,2′-dimethylglutarate (dmg) ligand and a water molecule, as well as between the imidazole (B134444) nitrogen atom and a water molecule, contributes to the formation of a 2D supramolecular layer. dergipark.org.tr Specifically, the O1···O5 distance is 2.85 Å and the N4···O5 distance is 2.69 Å. dergipark.org.tr

In Co(II) mixed-ligand metal-organic frameworks (MOFs), hydrogen bonds of the type O(water)–H⋯O(carboxylate) and N(imidazole)–H⋯O(carboxylate) are responsible for interconnecting 2D layers into a 3D structure. rsc.org Similarly, in zinc(II) halide complexes with this compound, molecules are connected by N–H···X (where X is a halide) hydrogen bonds to form chains. nih.gov

Beyond classical hydrogen bonds, weaker C–H∙∙∙π and C–O∙∙∙π interactions are also significant in building higher-dimensional structures. In a dimeric copper(II) complex, these interactions, along with π∙∙∙π stacking, extend the dimeric units into a 3D supramolecular network. dergipark.org.trresearchgate.net The interplay of these varied hydrogen bonding interactions is fundamental to the creation of diverse and stable crystal structures.

π-stacking interactions between the aromatic rings of this compound ligands are another key factor in the supramolecular assembly of these coordination compounds. researchgate.netmdpi.com These interactions, where the π-electron clouds of adjacent rings overlap, contribute significantly to the stability of the crystal lattice. researchgate.netpreprints.org

In addition to π-stacking, other non-covalent interactions such as van der Waals forces play a vital role. dergipark.org.tr Hirshfeld surface analysis has shown that H···H and H···C/C···H contacts are major contributors to the crystal packing in some technetium-imidazole complexes. mdpi.compreprints.org The combination of π-stacking and other weak interactions, such as lone pair···π interactions, can influence the intra- and intermolecular arrangements within the crystal structure. figshare.com For example, in certain palladium(II) complexes with a phenylsulfonyl imidazole derivative, the geometry of the metal ion prevents lone pair···π interactions, leading instead to the formation of π(iz)···π(phe) interactions. figshare.com

The interplay of coordination bonds and non-covalent interactions leads to the formation of a rich variety of supramolecular structures, ranging from simple dimers to complex 3D networks.

Dimeric Structures: In a copper(II) complex with this compound and 2,2′-dimethylglutarate (dmg), the dmg ligands bridge two Cu(II) ions to form a 16-membered dimeric unit. dergipark.org.trresearchgate.net These discrete dimeric units are then further assembled into a 3D supramolecular structure through a combination of hydrogen bonding and π-stacking interactions. dergipark.org.trdergipark.org.trresearchgate.net

Polymeric and 1D Structures: One-dimensional (1D) polymeric chains are a common motif in the coordination chemistry of this compound. For instance, a cadmium(II) complex with the same ligands forms 1D zig-zag polymeric chains where the Cd(II) ions are linked by the dmg ligands. dergipark.org.trdergipark.org.trresearchgate.net These 1D chains are then extended into a 3D supramolecular network via hydrogen bonding and C–H∙∙∙π interactions. dergipark.org.trresearchgate.net In zinc(II) halide complexes, N–H···X hydrogen bonds link the individual molecules into chains. nih.gov

2D and 3D Supramolecular Structures: The connection of lower-dimensional motifs through weaker forces often results in the formation of 2D and 3D structures. In a Co(II) metal-organic framework, 2D neutral layers are interconnected via hydrogen bonds to form a 3D structure. rsc.org Similarly, coordination polymers of transition metal nitroprussides with this compound form layered (2D) structures where the layers are held together by π-stacking interactions between the this compound ligands. researchgate.netrsc.org The self-assembly process, guided by molecular recognition and a hierarchy of interactions, is key to building these complex and often functional materials. semanticscholar.org

π-Stacking and Other Non-Covalent Interactions

Magnetic and Optical Properties of this compound Coordination Compounds

Many coordination compounds of this compound with transition metals exhibit paramagnetic behavior, which is characteristic of materials with unpaired electrons. The magnetic properties can be further tuned by the specific metal ion and the bridging ligands involved.

In a series of coordination polymers where this compound is intercalated into transition metal nitroprussides (T[Fe(CN)₅NO], where T = Mn, Fe, Co, Ni), the magnetic measurements revealed that all the solids exhibit antiferromagnetic interactions at low temperatures. researchgate.netrsc.org This is attributed to intra-sheet antiferromagnetic exchange interactions. researchgate.net However, the complexes containing Fe(II) and Mn(II) show long-range inter-sheet ferromagnetic ordering. researchgate.netrsc.orgconicet.gov.ar This ferromagnetic coupling is thought to be enabled by the π–π cloud overlap resulting from the stacking of this compound molecules between the layers. researchgate.net

In other systems, such as two Co(II) mixed-ligand metal-organic frameworks with this compound and trimesate, the materials are paramagnetic but also show a weak ferromagnetic transition above room temperature. rsc.orgrsc.org The magnetic behavior of these materials is often complex, with susceptibility data sometimes being modeled using Hamiltonians that account for multiple exchange interactions. mdpi.com For instance, some copper(II)-azido compounds with substituted imidazoles exhibit diverse magnetic properties depending on the specific structural motifs. acs.org

Table 1: Magnetic Properties of Selected this compound Coordination Compounds

| Compound | Magnetic Behavior | Reference |

|---|---|---|

| T[Fe(CN)₅NO]·2(2-MeIm)·2H₂O (T = Mn, Fe) | Antiferromagnetic with ferromagnetic ordering | researchgate.netrsc.orgconicet.gov.ar |

| T[Fe(CN)₅NO]·2(2-MeIm)·2H₂O (T = Co, Ni) | Antiferromagnetic interactions | researchgate.netrsc.org |

| Co(II)-mIm-btc MOFs | Paramagnetic with weak ferromagnetic transition | rsc.orgrsc.org |

Coordination compounds of this compound can also possess interesting optical properties, including semiconductivity and nonlinear optical (NLO) behavior. The optical band gap (Eg), a key parameter for semiconductors, can be determined from UV-Vis diffuse reflectance spectra.

For example, a 2-methylimidazolium malonate (2MIM) single crystal was found to have a wide band gap with a UV cut-off edge at 223 nm. researchgate.net Another related crystal, 2-methylimidazolium tartrate (2MIMDT), has a cut-off at 235 nm and an optical band gap energy of 5.1 eV. researchgate.net These wide band gaps are characteristic of dielectric materials.

In the context of metal-organic frameworks (MOFs), the band gap can be tuned by doping. For instance, the band gap of ZIF-8, a MOF based on zinc and this compound, can be significantly reduced by co-doping with other metals like cobalt and iron. nipes.org The band gap of pure ZIF-8 is reported to be around 5.11-5.15 eV, and co-doping can lower it to values as low as 1.98 eV or even 1.25 eV, enhancing its potential for photocatalytic and optoelectronic applications. nipes.org The absorption spectra of ferrocenyl imidazole derivatives show π-π* transitions, and the energy of these transitions is influenced by the substituents on the imidazole ring. nih.gov

Table 2: Optical Properties of Selected this compound-Based Materials

| Compound/Material | Optical Property | Band Gap (Eg) | Reference |

|---|---|---|---|

| 2-methylimidazolium malonate (2MIM) | Wide band gap | - | researchgate.net |

| 2-methylimidazolium tartrate (2MIMDT) | Wide band gap | 5.1 eV | researchgate.net |

| ZIF-8 (Zn(2-MeIm)₂) | Wide band gap semiconductor | ~5.15 eV | nipes.org |

| Co-doped ZIF-8 | Reduced band gap | 1.98 eV | nipes.org |

| Co/Fe co-doped ZIF-8 | Reduced band gap | 1.25 eV | nipes.org |

2 Methylimidazole in Metal Organic Frameworks Mofs and Zeolitic Imidazolate Frameworks Zifs

Role of 2-Methylimidazole in MOF and ZIF Synthesis

The function of this compound in the formation of MOFs and ZIFs is multifaceted. It primarily serves as an organic linker, but its role can extend to being a modulator that controls crystal growth and morphology.

This compound (often abbreviated as Hmim) is the quintessential organic ligand for the synthesis of two of the most widely studied ZIFs: ZIF-8 and ZIF-67. ucl.ac.uk In these structures, the this compound molecule is deprotonated to form the 2-methylimidazolate anion (mim), which then coordinates with metal ions. acs.org

ZIF-8: This framework is formed through the coordination of zinc (Zn²⁺) ions with 2-methylimidazolate linkers. ucl.ac.ukuu.nl Each tetrahedral Zn²⁺ ion is bridged to four other Zn²⁺ ions by the imidazolate ring of the linker, creating a robust and porous structure with a sodalite (SOD) topology. ucl.ac.uk The coordination process involves the deprotonation of the N-H group on the imidazole (B134444) ring, which is often facilitated by a base or the solvent itself. acs.orgrsc.org

ZIF-67: Iso-structural to ZIF-8, ZIF-67 is synthesized using cobalt (Co²⁺) ions in place of zinc. ucl.ac.uk The cobalt ions coordinate with the 2-methylimidazolate linkers in the same tetrahedral fashion, resulting in a framework with the identical SOD topology but with different electronic and catalytic properties conferred by the cobalt centers. ucl.ac.uknih.gov

The synthesis of both ZIF-8 and ZIF-67 relies on the precise reaction between the respective metal salt (e.g., zinc nitrate (B79036) hexahydrate or cobalt (II) nitrate hexahydrate) and this compound in a suitable solvent. samipubco.com The final materials are noted for their exceptional thermal and chemical stability. ucl.ac.uk

Beyond its role as a primary linker in ZIFs, this compound can also function as a crucial additive or "modulator" in the synthesis of other types of MOFs, particularly carboxylate-based MOFs (CMOFs). A prime example is its use in the synthesis of Cu₃(BTC)₂ (also known as HKUST-1), where BTC stands for 1,3,5-benzenetricarboxylate. acs.orgresearchgate.net

In this context, this compound acts as a competitive ligand and a Lewis base. acs.orgresearchgate.net Its functions include:

Accelerating Deprotonation: As a base, this compound can deprotonate the carboxylic acid groups of the primary organic linker (H₃BTC). acs.orgresearchgate.net This generates more of the active carboxylate anions, which can then readily coordinate with the copper (Cu²⁺) metal ions.

Controlling Nucleation and Growth: By competing with the primary linker for coordination sites on the metal ions, this compound modulates the rate of framework assembly. This competition can accelerate the initial nucleation of crystals while simultaneously inhibiting their subsequent growth. acs.orgresearchgate.net This leads to a rapid decrease in the supersaturation of the solution, resulting in the formation of nanosized MOF crystals. acs.orgresearchgate.net For instance, the use of this compound as an additive has been shown to produce HKUST-1 crystals in the 10-20 nm size range. acs.orgresearchgate.net

This modulation strategy allows for the synthesis of CMOF nanostructures at room temperature in aqueous media, a significant advantage over traditional solvothermal methods that require high temperatures and pressures. sciengine.comnih.gov

The presence and concentration of this compound during synthesis have a profound impact on the physical characteristics of the resulting MOF crystals.

Morphology: In ZIF-8 synthesis, the molar ratio of this compound to the zinc salt can control the crystal shape. researchgate.netnih.gov At low molar ratios, ZIF-8 tends to form cubic crystals. researchgate.netnih.gov As the ratio increases, the morphology transitions to truncated rhombic dodecahedrons and eventually to well-defined rhombic dodecahedrons. researchgate.netnih.gov In carboxylate-based MOFs like MIL-121, the addition of this compound as an additive also significantly influences the final crystal morphology and size. nih.gov

Crystallinity: The molar ratio of the reactants is a key factor affecting the crystallinity of ZIFs. For ZIF-8, increasing the this compound/zinc molar ratio (up to a certain point, such as 8:1) has been shown to improve the crystallinity of the product, as evidenced by sharper peaks in X-ray diffraction (XRD) patterns. researchgate.netnih.gov Similarly, in the synthesis of a nickel-based MOF (Ni-MOF), the molar ratio of nickel salt to this compound was found to affect the material's crystallinity. researchgate.net

Crystal Size: The concentration of this compound directly influences the nucleation rate, which in turn dictates the final crystal size. beilstein-journals.org Higher concentrations of the linker generally lead to a faster nucleation rate, which consumes the precursors quickly and results in the formation of smaller nanoparticles. researchgate.netnih.govbeilstein-journals.org For example, increasing the this compound concentration from 25 mM to 400 mM in ZIF-8 synthesis caused the crystal size to decrease from the microscale to the nanoscale. beilstein-journals.org This principle is also exploited in its role as a modulator in CMOF synthesis, where it helps produce nanosized crystals. acs.orgresearchgate.net

Table 1: Effect of this compound (Hmim) to Zinc (Zn) Molar Ratio on ZIF-8 Properties This table is generated based on data reported for ZIF-8 synthesis in a methanol (B129727) solution at room temperature.

| Hmim/Zn Molar Ratio | Predominant Crystal Morphology | Relative Crystallinity | Effect on Crystal Size |

|---|---|---|---|

| Low (e.g., 2) | Cubic | Lower | Larger |

| Medium (e.g., 4) | Truncated Rhombic Dodecahedron | Intermediate | Intermediate |

| High (e.g., 8) | Rhombic Dodecahedron | Higher | Smaller |

Modulator and Competitive Ligand in Carboxylate-Based MOF (CMOF) Synthesis (e.g., Cu3(BTC)2)

Synthetic Strategies for this compound-Based MOFs

Various synthetic methods have been developed to produce this compound-based MOFs, each offering different advantages in terms of reaction time, cost, and the properties of the final product.

Solvothermal Synthesis: This is a conventional and widely used method for producing highly crystalline MOFs. lucp.net The process involves heating a mixture of the metal salt, this compound, and a solvent in a sealed container (like a Teflon-lined autoclave) at temperatures above the solvent's boiling point. researchgate.netupc.edu Common solvents include methanol and dimethylformamide (DMF). upc.edursc.org For example, a Ni-MOF was synthesized by heating a methanol solution of nickel nitrate and this compound at 180°C for 6 hours. upc.edu While effective, this method requires high temperatures and can be energy-intensive. sciengine.com

Aqueous Synthesis: Developing synthesis routes in water is a key goal for green chemistry. Aqueous synthesis of ZIF-8 and ZIF-67 is possible, often at room temperature. rsc.org This method avoids the use of organic solvents but may require additives like trialkylamines or ammonium (B1175870) hydroxide (B78521) to deprotonate the this compound and initiate framework nucleation. rsc.orgrsc.org This approach is considered more environmentally friendly and cost-effective. rsc.org

To overcome the energy and time demands of solvothermal methods, faster and more efficient techniques have been developed.

Room Temperature Synthesis: ZIF-8 and ZIF-67 can be readily synthesized at room temperature by simply mixing solutions of the metal salt and this compound in a suitable solvent like methanol or water. researchgate.netrsc.orgacs.org These reactions are often rapid, with crystallization occurring within minutes. rsc.orgrsc.org For instance, ZIF-8 and ZIF-67 have been prepared in aqueous solutions at room temperature in just 10 minutes with the aid of a base. rsc.orgrsc.org This approach is highly advantageous for large-scale production due to its simplicity and low energy consumption. rsc.org

Ultrafast Synthesis: The use of this compound as a modulator has enabled the ultrafast synthesis of various carboxylate-based MOFs. sciengine.comnih.gov By acting as a deprotonating agent for the primary carboxylate linker, it dramatically accelerates the reaction. sciengine.com This strategy has been used to synthesize seven different CMOFNs in an aqueous medium at room temperature with a reaction time of only 10 minutes. sciengine.comnih.gov This represents a significant improvement over traditional methods that can take many hours or even days. sciengine.com

Table 2: Comparison of Synthetic Methods for this compound-Based MOFs

| Synthesis Method | Typical Conditions | Key Advantages | Example Application |

|---|---|---|---|

| Solvothermal | High temperature (e.g., 180°C), sealed vessel, organic solvent (e.g., DMF, Methanol) | High crystallinity | Synthesis of Ni-MOF, ZIF-8 upc.edursc.org |

| Aqueous Synthesis | Room temperature, water as solvent, often uses a base (e.g., NH₄OH) | Environmentally friendly, cost-effective | Synthesis of ZIF-8 and ZIF-67 rsc.orgrsc.org |

| Room Temperature | Ambient temperature, rapid mixing of precursors in solvent (e.g., Methanol) | Low energy, simple, fast (minutes) | High-yield synthesis of ZIF-8 and ZIF-67 rsc.orgresearchgate.net |

| Ultrafast Synthesis | Room temperature, aqueous medium, uses 2-MIM as a modulator | Extremely fast (minutes), produces nanostructures | Synthesis of carboxylate-based MOFs (CMOFNs) sciengine.comnih.gov |

Atom Economy Considerations in MOF Synthesis

The synthesis of carboxylate-based MOF nanostructures has been achieved with high efficiency using this compound as a catalyst in an aqueous medium at room temperature. This method is noted for its high yields, reaching up to 91%, and its adherence to the principles of atom economy by utilizing readily available starting materials. researchgate.net The process demonstrates a significant advantage by enabling the ultrafast synthesis of various carboxylate-based MOF nanostructures (CMOFNs) within 10 minutes. researchgate.net This rapid, room-temperature synthesis in an aqueous medium presents a more sustainable and economically favorable alternative to conventional solvothermal methods, which often require high temperatures, high pressures, and extended reaction times. sciengine.com

Applications of this compound-Derived MOFs

MOFs derived from this compound, particularly the zinc-based ZIF-8, exhibit a wide range of applications stemming from their unique structural and chemical properties. These materials are prominent in gas separation, catalysis, and antimicrobial technologies.

Gas Adsorption and Separation (e.g., CO₂ Capture)

Frameworks derived from this compound, such as ZIF-8, are extensively studied for their potential in carbon dioxide capture and separation. mdpi.comacs.org The specific structure of these MOFs, featuring tailored pore sizes and high surface areas, allows for selective adsorption of CO₂ over other gases like nitrogen (N₂) and methane (B114726) (CH₄). mdpi.comacs.org

The luminescence of ZIF-8, which originates from the this compound linker, is quenched upon interaction with CO₂ molecules, indicating a strong interaction and effective capture. nih.gov The most favorable adsorption sites for CO₂ in ZIF-8 are located near the imidazole rings. nih.gov A related structure, ZIF-L, which is a 2D phase of ZIF-8, also shows high selectivity for CO₂ due to its cushion-shaped hollows between layers that can accommodate CO₂ molecules and strong interactions with the imidazole functional group. nih.gov The performance of these materials is often evaluated by their CO₂ uptake capacity and selectivity, as detailed in the table below.

| Material | Gas | Adsorption Capacity | Temperature (K) | Selectivity (CO₂/CH₄) | Selectivity (CO₂/N₂) |

| Activated HMOF | CO₂ | 39.3 cm³ g⁻¹ (7.8 wt%) | 273 | 8.6 to 41.3 | - |

| Activated HMOF | CO₂ | 25.5 cm³ g⁻¹ (5.0 wt%) | 298 | 4.5 to 16.3 | - |

| Mixed-Ligand MOF | CO₂ | 14.5 wt% | 273 | - | - |

| Data sourced from multiple studies on MOF gas adsorption capabilities. mdpi.comrsc.org |

Catalytic Applications of MOF-Derived Materials (e.g., Oxygen Reduction/Evolution Reactions, Selective Hydrogenation)

Materials derived from this compound-based MOFs serve as versatile catalysts in several important chemical transformations. These MOFs have been used as a foundation for creating catalysts for the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER), which are crucial for energy technologies like Zn-air batteries. osti.gov For instance, ZIFs based on cobalt and zinc have been specifically developed for ORR catalysis. osti.gov Heat treatment of these MOFs can produce dodecahedral nanoparticle structures, and using a sacrificial support can create porous carbon "pseudo-nanotube" structures, enhancing surface area and catalytic activity. osti.gov

In the realm of biomass conversion, a two-dimensional copper MOF, modulated by this compound, has demonstrated excellent performance in the selective hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (B142691) (2,5-DMF), a high-value biofuel. rsc.org The 2D nanosheet morphology was found to be more beneficial for this reaction compared to cubic MOF structures. rsc.org Furthermore, this compound has been employed as a coordination regulator to create 2D MOF-5 nanosheets. researchgate.net These nanosheets exhibit enhanced catalytic activity in Knoevenagel condensation reactions due to more exposed active sites and the presence of basic -NH groups. researchgate.netrsc.org

Antimicrobial Properties of Metal-2-Methylimidazole MOFs

MOFs synthesized with this compound and various metal centers have emerged as promising nanoantibacterial agents. acs.org Their effectiveness against both Gram-positive and Gram-negative bacteria is a subject of intensive research. acs.orgnanoient.org

The choice of the metal center in this compound-based MOFs significantly influences their antibacterial potency. A comparative study of MOFs synthesized with iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) revealed distinct differences in their ability to inhibit bacterial growth. acs.org

The results demonstrated that Co-MOF and Zn-MOF (ZIF-8) exhibited the most potent antibacterial activity, effectively inhibiting the growth of both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) at low concentrations. acs.org In contrast, the Fe-MOF, which formed irregular particles, showed the weakest antibacterial effect. acs.org The Ni-MOF and Cu-MOF, which grew as nanosheets, displayed comparable and intermediate activity. acs.org This variation in antibacterial performance is attributed to a combination of factors including the material's shape, size, specific surface area, surface charge, the extent of metal ion release, and the capacity to generate reactive oxygen species. acs.org

| MOF Type | Metal Center | Antibacterial Activity Ranking |

| Co-MOF | Cobalt | Optimal |

| Zn-MOF (ZIF-8) | Zinc | Optimal |

| Ni-MOF | Nickel | Intermediate |

| Cu-MOF | Copper | Intermediate |

| Fe-MOF | Iron | Weakest |

| This table summarizes the relative antibacterial effectiveness based on the metal center in this compound MOFs. acs.org |

The antibacterial mechanism of this compound-derived MOFs is multifaceted, involving both chemical and physical interactions with bacterial cells. Two primary mechanisms are widely recognized: the release of metal ions and the generation of reactive oxygen species (ROS). acs.org

Metal Ion Release: A key factor in the bactericidal effect is the release of metal ions, such as Zn²⁺ from ZIF-8, into the surrounding medium. mdpi.comrsc.org These positively charged ions can interact with the negatively charged bacterial cell membrane, disrupting its integrity and leading to cell death. frontiersin.orgoup.comnih.gov The amount of zinc released has been shown to correlate with the strength of the antibacterial effect; ZIF-8, which releases more zinc, has a stronger effect than other zinc-based ZIFs like ZIF-7. rsc.org This ion release can denature proteins in the cell wall and membrane, causing the bacteria to burst. frontiersin.org

Reactive Oxygen Species (ROS) Production: The generation of ROS is another critical component of the antibacterial action. acs.orgmdpi.com The interaction between the MOF and its environment, sometimes aided by light, can produce ROS. mdpi.com These highly reactive chemical species cause oxidative stress, which damages cellular components like DNA and proteins, ultimately leading to bacterial inactivation. rsc.org The antibacterial activity of M-MOFs is directly linked to their ability to produce these damaging oxygen species. acs.org Together, ion release and ROS production create a synergistic effect that effectively kills a broad spectrum of bacteria. oup.comnih.gov

Impact of Metal Centers on Antibacterial Activity (Fe, Co, Ni, Cu, Zn)

Supercapacitor and Electrocatalysis Performances

The integration of this compound as a fundamental organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs) has led to the development of highly effective materials for energy storage and conversion applications. acs.org Specifically, ZIF-67, constructed from cobalt cations and 2-methylimidazolate linkers, is a prominent example. acs.orgresearchgate.net These frameworks and their derivatives are promising electrode materials for supercapacitors, offering the potential for high energy density and efficient charge storage. acs.org Their utility also extends to electrocatalysis, where their unique structural and chemical properties are leveraged to catalyze key reactions for clean energy technologies, such as water splitting. acs.orgbohrium.com

The performance of these materials is significantly influenced by their synthesis conditions and composition. For instance, in the preparation of cobalt-based ZIF-67, the molar ratio of this compound (HmIM) to the cobalt salt has a marked effect on the resulting material's specific capacity. bohrium.com Similarly, when creating bimetallic ZIFs, the ratio of different metal ions, such as cobalt and zinc, profoundly impacts the surface area, pore diameter, and electrochemical performance. rsc.org Research has shown that upon increasing the Co/Zn content in a ZIF synthesized with this compound, the surface area, pore volume, and specific capacitance decreased. rsc.org

Bimetallic MOFs derived from this compound often exhibit enhanced electrochemical properties. Ni/Co-MOF nanoflakes have demonstrated a remarkable specific capacitance of 530.4 F g⁻¹ at a current density of 0.5 A g⁻¹, a value significantly higher than that of their monometallic counterparts, Ni-MOF (306.8 F g⁻¹) and ZIF-67 (168.3 F g⁻¹). nih.gov This enhancement is attributed to the synergistic effects between the mixed-valence transition metals (Co²⁺ and Ni³⁺), which can provide donor-acceptor sites for chemisorption and facilitate electron hopping. nih.gov Further modifications, such as creating ZIF-67-derived fluorides, have yielded materials with specific capacitances as high as 735.7 F/g at 20 mV/s. repec.org Research on ZIF-67 nanocrystals has shown specific capacitance values reaching up to 932 F/g at a scan rate of 10 mV/s. samipubco.com

In electrocatalysis, this compound-based frameworks are effective for reactions like the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), and urea (B33335) oxidation reaction (UOR). acs.orgbohrium.com A mesoporous Ni/Co-imidazole bimetal-organic framework demonstrated ultra-low Tafel constants of 33 and 42 mV dec⁻¹ for the HER and OER, respectively, along with exceptional durability. acs.org The success of such catalysts is due to the intimate contact between the MOF and its support, the coupling effect between the metal centers, and the porous structure that provides abundant active sites. acs.org Cobalt-based MOFs incorporating this compound have also been studied as bifunctional electrocatalysts for water oxidation and the electrochemical nitrogen reduction reaction (ENRR), although performance can be significantly influenced by the choice of the imidazole-based linker. researchgate.net

Table 1: Supercapacitor Performance of this compound-Based MOFs/ZIFs

| Material | Electrolyte | Specific Capacitance | Current Density / Scan Rate | Energy/Power Density | Capacity Retention |

| Co-ZIF-67 (R3) | 1 M KOH | 86 C g⁻¹ | 0.25 A g⁻¹ | 23 Wh kg⁻¹ / 218 W kg⁻¹ | 87% after 2500 cycles bohrium.com |

| Ni/Co-MOF Nanoflakes | 1 M LiOH | 530.4 F g⁻¹ | 0.5 A g⁻¹ | Not Reported | No capacity fading after 2000 cycles nih.gov |

| ZIF-67-derived Fluoride | Not Reported | 735.7 F g⁻¹ | 20 mV/s | 24.6 Wh kg⁻¹ / 0.6 kW kg⁻¹ | 100% after 6000 cycles repec.org |

| ZIF-67 | Not Reported | 932 F g⁻¹ | 10 mV/s | 7999.89 (unit not specified) at 2.0 A/g samipubco.com | Not Reported |

| ZIF-8 | Not Reported | 625 F g⁻¹ | 10 mV/s | 7999.89 (unit not specified) at 2.0 A/g samipubco.com | Not Reported |

Molecule Encapsulation and Controlled Release

The porous and crystalline nature of ZIFs synthesized with this compound, particularly ZIF-8 (composed of zinc ions and this compound) and ZIF-67 (composed of cobalt ions and this compound), makes them excellent candidates for encapsulating and delivering various molecules. snnu.edu.cnhep.com.cnfrontiersin.org A key advantage is the ability to perform a one-pot synthesis, where the formation of the ZIF crystal and the encapsulation of a target molecule occur simultaneously. snnu.edu.cn This method allows for the homogeneous distribution of guest molecules, such as drugs and dyes, within the MOF crystals. snnu.edu.cn

This encapsulation technique has been successfully applied to a variety of molecules. For instance, the anticancer drug doxorubicin (B1662922) (DOX) has been encapsulated within ZIF-8 and ZIF-67. snnu.edu.cn The loading is tunable, and the release can be triggered by environmental stimuli, most notably pH. snnu.edu.cn The acidic environment of tumor cells can trigger the decomposition of the ZIF-8 framework, leading to the release of the encapsulated drug. snnu.edu.cn This pH-responsive release mechanism is a common feature of ZIF-based delivery systems, as the coordination bonds within the framework are often sensitive to low pH. nih.gov Studies have shown that while only a small fraction of a drug might be released at a physiological pH of 7.4, a significant amount can be released under acidic conditions. nih.gov For example, a polymeric-coated ZIF-8 carrier released only 8.5% of its payload over 6 hours at pH 1.5, but nearly 90% was released over 9 hours at pH 8. mdpi.com

Beyond pharmaceuticals, this compound-based ZIFs are used to encapsulate pesticides. ZIF-67, with its larger pore size compared to ZIF-8, has been identified as a suitable carrier for pesticides like acetamiprid, again utilizing a pH-sensitive release mechanism. frontiersin.org The encapsulation is not limited to small molecules. Researchers have successfully encapsulated larger biomacromolecules like proteins within ZIFs, with encapsulation efficiencies ranging from 75% to 100%. nih.gov The release profile of these encapsulated proteins was found to be dependent on the specific crystalline phase of the ZIF material. nih.gov

In a notable example of slow-release capabilities, a cobalt(II) mixed-ligand MOF synthesized with this compound and trimesate was used to encapsulate azobenzene (B91143). rsc.orgrsc.org The study demonstrated a slow and sustained release of the molecule in ethanol (B145695), with approximately 30 mg of azobenzene released per gram of the MOF over a period of 60 days. rsc.orgrsc.org This highlights the potential for these materials in applications requiring long-term, controlled delivery of active compounds.

Table 2: Molecule Encapsulation in this compound-Based ZIFs

| ZIF Carrier | Encapsulated Molecule | Synthesis Method | Loading Capacity | Release Trigger / Profile |

| ZIF-8 / ZIF-67 | Doxorubicin (DOX) | One-pot synthesis snnu.edu.cn | Tunable snnu.edu.cn | pH-responsive snnu.edu.cn |

| ZIF-8 | Rhodamine B | One-pot synthesis snnu.edu.cn | 15% snnu.edu.cn | Not specified |

| ZIF-8 | Methyl Orange | One-pot synthesis snnu.edu.cn | 14% snnu.edu.cn | Not specified |

| ZIF-8 | Methylene Blue | One-pot synthesis snnu.edu.cn | 17% snnu.edu.cn | Not specified |

| ZIF-67 | Acetamiprid | Not specified | Not specified | pH-responsive frontiersin.org |

| mDESY-1 (Co-MOF) | Azobenzene | Encapsulation during synthesis rsc.org | Not specified | Slow release in ethanol (30 mg/g over 60 days) rsc.orgrsc.org |

| ZIF-C (phase) | Bovine Serum Albumin | Not specified | 75% - 100% nih.gov | 100% release in 120 min nih.gov |

| Polymer-coated ZIF-8 | GLP-1 Agonist | Not specified | Not specified | pH-responsive (90% release at pH 8 in 9h; 8.5% at pH 1.5 in 6h) mdpi.com |

Catalytic and Material Science Applications of 2 Methylimidazole

2-Methylimidazole as an Organic Catalyst and Promoter

This compound, a heterocyclic organic compound, has garnered significant attention for its versatile applications as a catalyst and promoter in various chemical transformations. Its unique structural features, including the presence of two nitrogen atoms within a five-membered ring, contribute to its catalytic efficacy.

A notable application of this compound is in promoting the oxyacyloxylation of α-hydroxy ketones with anhydrides to synthesize α-acyloxy ketones. mdpi.comresearcher.lifesciprofiles.com This reaction is significant as α-acyloxy ketones are important intermediates in organic and medicinal chemistry. mdpi.com In this process, this compound acts as a catalyst, facilitating the reaction under mild conditions and often with high yields. mdpi.comsciprofiles.com The reaction mechanism involves the in-situ formation of an acyl imidazole (B134444) carboxylate intermediate, which then reacts with the α-hydroxy ketone to yield the final product. mdpi.com This method is considered a green and efficient alternative to traditional esterification reactions, avoiding the use of malodorous reagents like pyridine (B92270). mdpi.comsciprofiles.com

The practicability of this method has been demonstrated on a gram-scale, highlighting its potential for industrial applications. researchgate.net The reaction conditions are generally mild, and the starting materials are readily available, making this a facile and environmentally friendly route to α-acyloxy ketones. mdpi.comsciprofiles.com

Furthermore, this compound has been utilized in the catalytic neutralization of acidic crude oil. analis.com.myuitm.edu.my In this application, it acts as an acid removal agent, reducing the total acid number (TAN) of the crude oil. analis.com.my The process can be enhanced by the presence of other catalysts, such as copper-doped cerium-based catalysts. analis.com.my

When compared to other common nitrogen-containing heterocyclic catalysts like pyridine and 4-dimethylaminopyridine (B28879) (DMAP), this compound often exhibits superior catalytic activity in certain reactions. mdpi.com For instance, in the oxyacyloxylation of α-hydroxy ketones, this compound provides better yields than pyridine and DMAP. mdpi.comresearchgate.net This enhanced performance is attributed to its unique reaction mechanism, which involves an efficient recycling process of imidazole carboxylates. mdpi.comresearchgate.net

The electronic and steric properties of the imidazole ring and its substituents also play a significant role. The methyl group in this compound has an electron-donating effect that stabilizes the positive charge on the nitrogen atom, favoring the formation of key reaction intermediates. mdpi.comresearchgate.net While other imidazoles like imidazole and 2-ethyl imidazole can also catalyze the reaction, they generally result in lower yields compared to this compound. mdpi.comresearchgate.net In the case of 2-ethyl imidazole, the larger steric hindrance of the ethyl group can impede the formation of the reaction intermediate. researchgate.net Theoretical studies have also suggested that imidazole and its derivatives are better candidates for potential applications like CO2 scrubbing compared to pyrazine. scielo.org.mx

| Catalyst | Role in Oxyacyloxylation of α-Hydroxy Ketones | Key Advantages |

| This compound | Promoter and basic catalyst | High yields, mild reaction conditions, avoids odorous reagents. mdpi.comsciprofiles.com |

| Pyridine | Traditional basic catalyst | Less effective than this compound in this specific reaction. mdpi.comresearchgate.net |

| 4-Dimethylaminopyridine (DMAP) | Traditional basic catalyst | Less effective than this compound due to a different reaction mechanism. mdpi.comresearchgate.net |

| Imidazole | Basic catalyst | Lower yield compared to this compound. mdpi.comresearchgate.net |

| 2-Ethyl Imidazole | Basic catalyst | Lower yield due to steric hindrance. mdpi.comresearchgate.net |

Role as a Basic Catalyst and Neutralizing Agent

Role in Polymer Chemistry and Curing Processes

The addition of this compound to epoxy formulations can lead to high chemical resistance, a high glass transition temperature (Tg), and high reactivity at temperatures below 100°C. specialchem.comspecialchem.com The typical loading level as a sole curing agent is around 3-5 parts per hundred resin (phr), while as an accelerator, it is used in smaller quantities, typically 0.5-1.5 phr. specialchem.comspecialchem.com

While this compound is highly effective, its solid nature at room temperature can present challenges in handling and mixing with liquid epoxy resins. google.com To overcome this, research has focused on developing liquid imidazole-based compounds. acs.orgusq.edu.auresearchgate.net